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Compound of Interest

Compound Name: SR-302

Cat. No.: B15569252 Get Quote

Disclaimer: Initial searches for "SR-302" in the context of organotypic slice cultures did not yield

specific results. Based on the common use of this experimental model in neuroscience and the

similarity in nomenclature, this document assumes the query pertains to SPG302, a clinical-

stage compound investigated for its synaptic regenerative properties in neurodegenerative

diseases.

Introduction
SPG302 is a novel, first-in-class small molecule developed by Spinogenix, Inc., designed to

regenerate synapses, the crucial connections between neurons.[1][2][3] Loss of these

connections, particularly glutamatergic synapses, is a key pathological feature of

neurodegenerative diseases like Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis

(ALS).[2][4] SPG302 has demonstrated the ability to restore dendritic spine density and

improve cognitive and motor functions in preclinical animal models. Its mechanism of action

involves modulating the neuronal actin cytoskeleton, a key structural component of dendritic

spines.

Organotypic slice cultures are an invaluable ex vivo model system that preserves the three-

dimensional cytoarchitecture and local synaptic circuitry of brain tissue. This makes them an

ideal platform for studying the effects of therapeutic compounds like SPG302 on synaptic

structure and function in a complex, tissue-level environment that bridges the gap between

dissociated cell cultures and in vivo models.
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Application Note
Purpose: To provide a framework for evaluating the efficacy of SPG302 in promoting synaptic

regeneration, plasticity, and health in organotypic brain slice cultures derived from wild-type or

disease-model animals.

Key Features of SPG302:

Synaptic Regeneration: Promotes the formation of new dendritic spines, particularly

mushroom and stubby types, which are crucial for learning and memory.

Functional Recovery: Reverses cognitive deficits in AD mouse models and improves motor

function in models of ALS and spinal cord injury.

Cytoskeletal Modulation: The proposed mechanism involves targeting the F-actin

cytoskeleton to facilitate the structural changes required for new spine formation.

Rapid Action: Induces spinogenesis in vitro within hours and demonstrates functional

benefits in vivo within weeks of daily dosing.

Advantages of Organotypic Slice Cultures for SPG302 Research:

Preserved Architecture: Maintains the complex cellular and synaptic organization of specific

brain regions (e.g., hippocampus, cortex), allowing for the study of circuit-level effects.

Accessibility: Enables direct and controlled application of SPG302 to the tissue, bypassing

the blood-brain barrier and allowing for precise dose-response studies.

Long-term Studies: Cultures can be maintained for weeks, making it possible to investigate

both acute and chronic effects of SPG302 on synapse formation, maturation, and stability.

Translatability: Provides a robust model for target engagement and efficacy testing that can

inform subsequent in vivo studies.

Quantitative Data Summary
The following tables summarize preclinical data for SPG302, which can be used as a reference

for designing experiments in organotypic slice cultures.
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Table 1: In Vitro Efficacy of SPG302 on Dendritic Spine Density in Primary Rat Hippocampal

Neurons

SPG302 Concentration
Mean Number of Spines
(per 20 µm dendrite)

% Change from Control
(DMSO)

0.1 µM Data Not Specified -

0.3 µM Data Not Specified -

1 µM Data Not Specified Significant Increase

3 µM Data Not Specified Significant Increase

10 µM Data Not Specified Significant Increase

0.1% DMSO (Vehicle) Control Value 0%

(Note: The original study confirmed a significant, dose-dependent increase in spine density at

1, 3, and 10 µM concentrations after 24 hours of treatment.)

Table 2: Effect of SPG302 on Postsynaptic Protein Expression in 3xTg-AD Mice (4-week

treatment)

Protein Treatment Group
Relative Expression Level
(vs. WT Vehicle)

Drebrin 3xTg-AD + Vehicle Decreased

3xTg-AD + SPG302
Significantly Increased (vs.

3xTg-AD Vehicle)

PSD95 3xTg-AD + Vehicle Decreased

3xTg-AD + SPG302
Significantly Increased (vs.

3xTg-AD Vehicle)

p-GluA1/GluA1 Ratio 3xTg-AD + Vehicle Decreased

3xTg-AD + SPG302
Significantly Increased (vs.

3xTg-AD Vehicle)
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Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal
Slice Cultures
This protocol is adapted from standard methods and is suitable for assessing neuroprotective

and regenerative compounds.

Materials:

Postnatal day 6-9 (P6-P9) mouse or rat pups (wild-type or transgenic disease model)

Dissection Buffer: Gey’s Balanced Salt Solution (GBSS), supplemented with 25 mM D-

glucose, chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂.

Culture Medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25%

Hank's Balanced Salt Solution (HBSS), 25 mM D-glucose, and 2 mM L-glutamine.

Millicell cell culture inserts (0.4 µm pore size)

6-well culture plates

McIlwain tissue chopper or vibratome

Sterile dissection tools

Procedure:

Humanely euthanize P6-P9 pups in accordance with institutional guidelines.

Rapidly dissect the brain and place it in ice-cold, oxygenated Dissection Buffer.

Isolate the hippocampi from both hemispheres.

Using a tissue chopper or vibratome, cut the hippocampi into 350-400 µm thick transverse

slices.

Immediately transfer the slices back into fresh, ice-cold, oxygenated Dissection Buffer.
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Carefully separate individual slices.

Place 1 mL of pre-warmed Culture Medium into each well of a 6-well plate. Position a Millicell

insert in each well.

Gently transfer 1-3 slices onto the surface of each Millicell insert, ensuring they are at the air-

medium interface.

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

Change 50% of the culture medium every 2-3 days.

Allow slices to stabilize and mature in culture for 7-10 days before initiating treatment.

Protocol 2: Treatment of Slice Cultures with SPG302
Materials:

Stabilized organotypic slice cultures (from Protocol 1)

SPG302 stock solution (dissolved in DMSO)

Fresh Culture Medium

Procedure:

Prepare fresh Culture Medium containing the desired final concentrations of SPG302 (e.g.,

0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of

DMSO (e.g., 0.1%).

Remove the old medium from the culture wells.

Add 1 mL of the appropriate treatment or vehicle medium to each well.

Return the plates to the incubator (37°C, 5% CO₂).

Continue treatment for the desired duration (e.g., 24 hours for acute effects, or 1-2 weeks for

chronic effects, with medium changes every 2-3 days).
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Protocol 3: Immunohistochemical Analysis of Synaptic
Markers
Procedure:

Following treatment, fix the slice cultures on their inserts in 4% paraformaldehyde (PFA) for

2-4 hours at 4°C.

Rinse the slices 3 times with phosphate-buffered saline (PBS).

Permeabilize the tissue by incubating in PBS with 0.5% Triton X-100 for 1 hour at room

temperature.

Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and

0.1% Triton X-100) for 2 hours.

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

Postsynaptic: Anti-PSD95, Anti-Homer1

Presynaptic: Anti-Synaptophysin, Anti-VGLUT1

Dendritic/Spine Structure: Phalloidin (to label F-actin), Anti-MAP2

Wash slices extensively in PBS.

Incubate with appropriate fluorophore-conjugated secondary antibodies for 2-4 hours at

room temperature, protected from light.

Wash slices, carefully cut the membrane from the insert, and mount on a glass slide with an

anti-fade mounting medium containing DAPI.

Image using confocal microscopy. Quantify synaptic density, co-localization of pre- and post-

synaptic markers, and dendritic spine morphology.

Visualizations
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Below are diagrams illustrating the experimental workflow and the hypothesized signaling

pathway of SPG302.

1. Preparation of Organotypic
Hippocampal Slice Cultures

(P6-P9 Mice/Rats)

2. Culture Stabilization
(7-10 Days in vitro)

3. Treatment Application
- SPG302 (e.g., 1-10 µM)
- Vehicle Control (DMSO)

4. Incubation
(e.g., 24h to 2 weeks)

5a. Tissue Fixation & 
Immunohistochemistry

 Endpoint
Analysis

5b. Protein Lysate
Preparation

 Endpoint
Analysis

6a. Confocal Microscopy
- Synaptic Marker Colocalization

- Dendritic Spine Density

6b. Western Blotting
- PSD95, Drebrin, GluA1

7. Data Analysis & Quantification
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Click to download full resolution via product page

Caption: Experimental workflow for SPG302 application in organotypic slice cultures.

Caption: Hypothesized signaling pathway of SPG302 in dendritic spine formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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